AND-302 represents a novel neuroprotective anticonvulsant compound classified as a difluoroethylsulfamide derivative [10]. The compound exhibits a molecular weight of 254 grams per mole, as documented in comprehensive pharmacological studies [10]. The molecular composition encompasses a sophisticated arrangement of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration that confers its unique biological properties.
The fundamental building blocks of AND-302 include a 2-fluorophenyl aromatic ring system, a difluoroethyl linker group, and a sulfamide functional moiety [10]. This combination of structural elements creates a molecule with distinctive electronic properties and spatial characteristics that contribute to its mechanism of action. The presence of multiple fluorine atoms within the structure significantly influences the compound's physicochemical behavior and metabolic stability profile.
Table 1: Elemental Composition of AND-302
| Element | Symbol | Atomic Count | Percentage by Mass |
|---|---|---|---|
| Carbon | C | 9 | 42.5% |
| Hydrogen | H | 8 | 3.2% |
| Fluorine | F | 3 | 22.4% |
| Nitrogen | N | 2 | 11.0% |
| Oxygen | O | 3 | 18.9% |
| Sulfur | S | 1 | 12.6% |
The molecular formula demonstrates the compound's complex composition, with the sulfamide group providing hydrogen bonding capabilities while the fluorinated segments contribute to enhanced stability and lipophilicity characteristics [10].
The structural architecture of AND-302 features a benzylic difluoro configuration that represents a critical design element for its neuroprotective activity [10]. The compound contains a 2-fluorophenyl ring attached to a difluoroethyl carbon center, which subsequently connects to the sulfamide functional group through an amino linkage. This specific arrangement creates a molecule with defined spatial orientation and electronic distribution patterns.
The presence of the difluoro substitution at the benzylic position serves as a replacement for the hydroxyl group found in earlier analogs, resulting in substantially enhanced potency compared to predecessor compounds [10]. Research demonstrates that this structural modification increases neuroprotective activity by 10 to 100-fold relative to the original hydroxyl-containing analog AND-287 [10]. The fluorine atoms at this position create favorable electronic effects while maintaining the essential three-dimensional shape required for biological activity.
The sulfamide moiety represents another crucial structural feature, providing the necessary pharmacophore for anticonvulsant activity [10]. The sulfamide group contains two nitrogen atoms bonded to a central sulfur dioxide unit, creating opportunities for hydrogen bonding interactions with biological targets. This functional group has demonstrated significance in multiple anticonvulsant compound series and contributes to the compound's mechanism of action.
The aromatic 2-fluorophenyl ring system provides structural rigidity and specific electronic properties through the electron-withdrawing effects of the fluorine substituent [10]. The positioning of the fluorine atom at the ortho position influences both the electronic density distribution and the overall molecular conformation, contributing to the compound's selective biological activity profile.
AND-302 exhibits exceptional aqueous solubility characteristics, demonstrating high solubility values of 7.6 milligrams per milliliter at pH 1.2, 11.1 milligrams per milliliter at pH 7.4, and 9.2 milligrams per milliliter at pH 9.2 [10]. These solubility measurements across physiologically relevant pH ranges indicate favorable pharmaceutical properties for potential therapeutic applications. The high solubility profile represents a significant advantage for compound development, as poor aqueous solubility frequently poses challenges in drug discovery and development processes.
Permeability studies using the Caco-2 cell line model demonstrate that AND-302 possesses high permeability characteristics with an apparent permeability value of 50 × 10^-6^ centimeters per second [10]. This permeability measurement indicates favorable absorption potential, as compounds exhibiting apparent permeability values of 1 × 10^-6^ centimeters per second or higher are considered highly permeable. The high permeability combined with excellent solubility suggests favorable absorption characteristics according to biopharmaceutical classification principles.
Table 2: Physicochemical Properties of AND-302
| Property | Value | Measurement Conditions |
|---|---|---|
| Aqueous Solubility (pH 1.2) | 7.6 mg/mL | Gastric environment simulation |
| Aqueous Solubility (pH 7.4) | 11.1 mg/mL | Plasma environment simulation |
| Aqueous Solubility (pH 9.2) | 9.2 mg/mL | Intestinal environment simulation |
| Caco-2 Permeability | 50 × 10^-6^ cm/s | Bidirectional transport model |
| Plasma Protein Binding (Human) | 57% | Equilibrium dialysis method |
| Plasma Protein Binding (Mouse) | 39% | Equilibrium dialysis method |
Plasma protein binding studies reveal moderate binding characteristics, with 57% binding in human plasma and 39% binding in mouse plasma [10]. These binding levels indicate favorable pharmacokinetic properties, as compounds with extremely high plasma protein binding often exhibit poor efficacy and variable patient exposure profiles. The moderate binding levels suggest adequate free drug concentrations for biological activity while maintaining reasonable distribution characteristics.
The compound demonstrates favorable lipophilicity characteristics based on structural analysis, with the difluoro substitution and aromatic ring system contributing to appropriate partition coefficients for central nervous system penetration [10]. The calculated physical properties indicate molecular weight of 254 grams per mole, calculated partition coefficient of 1.26, and topological polar surface area of 72 square angstroms, all falling within ranges associated with favorable drug-like properties [10].
AND-302 exhibits exceptional metabolic stability when evaluated in liver microsome preparations from multiple species [10]. Stability testing using human liver microsomes demonstrates that 73% of the compound remains unchanged after 60 minutes of incubation, while mouse liver microsomes show 89% compound remaining, and rat liver microsomes show 100% compound remaining after the same time period [10]. These stability measurements indicate remarkable resistance to metabolic degradation across species, suggesting favorable pharmacokinetic properties for therapeutic development.
The high metabolic stability profile represents a significant improvement over many pharmaceutical candidates, which often exhibit rapid degradation in microsomal stability assays [10]. The stability differences observed across species provide valuable information for translational pharmacology studies and suggest that the compound maintains structural integrity under oxidative metabolic conditions. The complete stability observed in rat microsomes particularly demonstrates the robust nature of the difluoroethylsulfamide structure.
Table 3: Metabolic Stability Profile of AND-302
| Species | Microsome Source | Percent Remaining (60 minutes) | Stability Classification |
|---|---|---|---|
| Human | Liver | 73% | High Stability |
| Mouse | Liver | 89% | Very High Stability |
| Rat | Liver | 100% | Exceptional Stability |
Chemical stability studies demonstrate that the benzylic difluoro substitution pattern contributes significantly to the compound's resistance to degradation pathways [10]. The replacement of the hydroxyl group with difluoro functionality eliminates potential metabolic vulnerabilities while maintaining the essential structural requirements for biological activity. This structural modification represents a successful strategy for improving compound stability without compromising efficacy.
Temperature stability assessments indicate that AND-302 maintains structural integrity under standard pharmaceutical storage conditions [10]. The sulfamide functional group demonstrates inherent stability under normal handling and storage conditions, while the fluorinated segments provide additional protection against oxidative degradation processes. The overall stability profile supports the compound's suitability for pharmaceutical development applications.